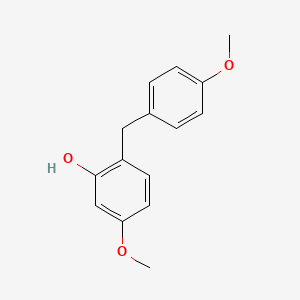

5-Methoxy-2-(4-methoxybenzyl)phenol

Description

Contextualization within the Research Landscape of Phenolic Compounds

Phenolic compounds are a major class of secondary metabolites found ubiquitously throughout the plant kingdom. nih.gov Structurally, they are defined by an aromatic ring bearing one or more hydroxyl groups. nih.gov This fundamental structure gives rise to an incredible diversity of molecules, from simple phenols to complex polyphenols like flavonoids and tannins. nih.gov

In the broad landscape of chemical and biological research, phenolic compounds are of immense interest due to their diverse biological activities. They play crucial roles in plants, acting as defense chemicals, signaling molecules, and UV protectants. researchgate.net For human health, dietary phenolic compounds are recognized for their potent antioxidant properties, which are believed to contribute to the prevention of various diseases. nih.govnih.gov The research into these compounds spans multiple disciplines, including organic chemistry, biochemistry, pharmacology, and nutrition. Scientists are continuously searching for new sources of phenolic compounds, from wild plants to by-products of the agriculture industry, and investigating their potential applications in the pharmaceutical, cosmetic, and food industries. nih.govexlibrisgroup.com The antioxidant capacity of phenolic compounds is closely linked to their chemical structure, specifically their ability to scavenge free radicals. nih.gov This structure-activity relationship is a key driver of research, as scientists aim to understand how modifications to the phenolic backbone can enhance or alter biological effects such as anti-inflammatory, antimicrobial, and antidiabetic activities. nih.govnih.gov

Historical Perspective of Benzylphenol Derivatives in Chemical Biology

The study of benzylphenol derivatives, a subclass of phenolic compounds characterized by a benzyl (B1604629) group attached to a phenol (B47542) ring, has a history stretching back over a century. One of the earliest documented investigations into benzyl-phenol and its derivatives was published in the Journal of the Chemical Society, Transactions in 1882. rsc.org This early work focused on the fundamental synthesis and chemical characterization of these molecules.

Over the following decades, as the field of chemical biology emerged, the focus shifted from simple synthesis to understanding the biological activities of these compounds. The core structure of a benzylphenol, combining both a phenolic hydroxyl group and a benzyl moiety, provides a scaffold for diverse chemical modifications. This has allowed researchers to create libraries of derivatives to probe biological systems. For instance, the introduction of methoxy (B1213986) groups, as seen in 5-Methoxy-2-(4-methoxybenzyl)phenol, is a common strategy in medicinal chemistry to alter a molecule's solubility, metabolic stability, and binding affinity to biological targets. Research into related methoxyphenols has shown a range of biological effects, including antioxidant and anti-inflammatory activities. josai.ac.jp The historical progression of benzylphenol research exemplifies the broader trend in chemical biology: moving from foundational organic synthesis to the targeted design and investigation of molecules with specific biological functions.

Significance and Research Rationale for Investigating this compound

While specific research on this compound is limited, a clear rationale for its investigation can be constructed based on the known properties of its structural components. The molecule is a dimeric structure related to other 2-methoxyphenols, a class of compounds that has been studied for its antioxidant and cytotoxic activities. nih.gov

The primary significance of investigating this compound would be to understand how the specific combination of a 5-methoxyphenol unit and a 4-methoxybenzyl substituent influences its physicochemical and biological properties. The presence of two methoxy groups and a phenolic hydroxyl group suggests that the molecule likely possesses antioxidant capabilities. The key research questions would revolve around the potency and mechanism of this activity compared to its constituent monomers or other related dimeric structures.

Data Tables

Table 1: Examples of Related Phenolic Compounds and Their Studied Activities

| Compound Name | Class | Studied Biological Activities | Reference |

| Eugenol | Phenylpropanoid | Antiviral, Analgesic, Anti-inflammatory, Antimicrobial | cnr.it |

| Vanillin (B372448) | Phenolic Aldehyde | Antimicrobial, Antioxidant | cnr.it |

| Curcumin | Diarylheptanoid | Antioxidant, Cytotoxic, COX-2 Inhibitor | nih.gov |

| Ferulic Acid | Phenylpropanoid | Antioxidant, COX-2 Inhibitor | nih.gov |

| 2-Methoxy-4-vinylphenol | Phenolic | Antimicrobial, Antioxidant | nih.gov |

Properties

CAS No. |

433331-88-5 |

|---|---|

Molecular Formula |

C15H16O3 |

Molecular Weight |

244.28 g/mol |

IUPAC Name |

5-methoxy-2-[(4-methoxyphenyl)methyl]phenol |

InChI |

InChI=1S/C15H16O3/c1-17-13-6-3-11(4-7-13)9-12-5-8-14(18-2)10-15(12)16/h3-8,10,16H,9H2,1-2H3 |

InChI Key |

WAXQLKGYUGFJTL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=C(C=C(C=C2)OC)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Methoxy 2 4 Methoxybenzyl Phenol

Established Synthetic Pathways for Benzylphenols and Related Structures

The construction of benzylphenols, including the target compound, relies on fundamental carbon-carbon bond-forming reactions. These methods have evolved to incorporate catalytic systems and principles of green chemistry to enhance efficiency and sustainability.

Catalytic Approaches in Benzylphenol Synthesis

Catalytic methods are central to the synthesis of benzylphenols, offering advantages in terms of selectivity and reaction conditions. A common strategy involves the Friedel-Crafts alkylation of a phenol (B47542) with a benzylating agent. mlsu.ac.in While traditionally reliant on strong acid catalysts, modern approaches utilize more refined catalytic systems.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of the biaryl linkage found in some complex benzylphenol analogs. nih.gov These reactions, such as the Suzuki-Miyaura coupling, typically involve the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. nih.gov Furthermore, palladium catalysts have been developed for the direct benzylation of phenols under neutral conditions, using benzyl (B1604629) carbonates as the benzylating agent. acs.orgorganic-chemistry.org This method avoids the use of harsh bases and produces volatile byproducts, making it an attractive and cleaner alternative. acs.orgorganic-chemistry.org

Another catalytic approach is the cross-dehydrogenative coupling (CDC), which enables the direct formation of a C-C bond between two C-H bonds, eliminating the need for pre-functionalized starting materials. rsc.orgcdnsciencepub.com This strategy is considered highly sustainable. rsc.org For instance, the alkylation of phenol with benzyl alcohol can be achieved using catalysts like niobium phosphate (B84403) (NbOPO4), which has demonstrated high conversion rates and selectivity for the benzylated product. researchgate.net The use of activated alumina (B75360) as a catalyst for the reaction of phenol and benzyl alcohol has also been reported to produce o-benzylphenol with high selectivity, particularly in the liquid phase. google.comgoogle.com Vapor phase benzylation over basic metal oxide catalysts at high temperatures is another method for producing ortho-benzylated phenols. google.com

Principles of Green Chemistry in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for benzylphenols and other chemical compounds. The focus is on developing environmentally benign processes that minimize waste, reduce the use of hazardous substances, and improve atom economy. preprints.org

Key green chemistry strategies applicable to benzylphenol synthesis include:

Catalysis: The use of catalysts, as discussed previously, is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. nih.govrsc.org

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. preprints.org Cross-dehydrogenative coupling is an excellent example of an atom-economical reaction. rsc.orgcdnsciencepub.com

Use of Renewable Feedstocks: Lignin, the most abundant natural polyphenol, is being explored as a renewable alternative to petroleum-based phenol in the synthesis of phenolic resins. rsc.org

Safer Solvents and Reagents: The development of reactions that can be conducted in water or other environmentally friendly solvents, and the use of less toxic reagents, are crucial aspects of green chemistry. preprints.orgyedarnd.com For example, the use of hydrogen peroxide as an oxidant for the hydroxylation of arylboronic acids is an eco-friendly approach. organic-chemistry.org

Energy Efficiency: Employing alternative energy sources like photoredox catalysis, mechanochemistry, microwave irradiation, and electrochemistry can lead to more energy-efficient and sustainable chemical transformations. rsc.org

Precursor Chemistry and Intermediate Derivatization in 5-Methoxy-2-(4-methoxybenzyl)phenol Synthesis

The synthesis of this compound relies on the strategic use of specific precursors and the understanding of the underlying reaction mechanisms.

Utilization of 4-Methoxyphenol (B1676288) and Related Starting Materials

4-Methoxyphenol is a key starting material for the synthesis of the target compound. sigmaaldrich.com It can be prepared through several methods, including the monomethylation of hydroquinone (B1673460) with dimethyl sulfate (B86663) or the oxidation of p-anisaldehyde. prepchem.comchemicalbook.commdma.ch

The synthesis of the target molecule, this compound, can be envisioned through the coupling of a derivative of 4-methoxyphenol with a suitable 4-methoxybenzylating agent. For instance, a Friedel-Crafts type reaction between 4-methoxyphenol and 4-methoxybenzyl alcohol or a corresponding halide could be a potential route. The hydroxyl group of 4-methoxyphenol is a strong activating group and directs electrophilic substitution to the ortho and para positions. mlsu.ac.in

A plausible synthetic route involves the hydrogenation of a precursor like 2-(4-methoxybenzoyl)-5-methoxyphenol, where the ketone is reduced to a methylene (B1212753) group. A related synthesis of 2-(4-Methoxybenzyl)phenol involves the hydrogenation of a precursor using a palladium on carbon (Pd/C) catalyst. chemicalbook.com

Exploration of Reaction Mechanisms in Benzylphenol Formation

The formation of benzylphenols can proceed through several reaction mechanisms. In the classic Friedel-Crafts alkylation, an electrophilic benzyl carbocation is generated from the benzylating agent (e.g., benzyl halide or alcohol) in the presence of a Lewis or Brønsted acid. This electrophile then attacks the electron-rich phenol ring to form the C-C bond. mlsu.ac.in The regioselectivity of this reaction (ortho vs. para benzylation) is influenced by factors such as the catalyst, solvent, and temperature. mlsu.ac.ingoogle.comprepchem.com

In palladium-catalyzed benzylations, the mechanism is more complex and involves a catalytic cycle. For instance, in the decarboxylative etherification of aryl benzyl carbonates, a palladium(0) species is believed to oxidatively add to the carbonate, followed by decarboxylation and reductive elimination to yield the aryl benzyl ether. acs.orgorganic-chemistry.org

The mechanism of cross-dehydrogenative coupling often involves the generation of radical intermediates. cdnsciencepub.com For example, in the copper-catalyzed reaction of N,N-dimethylaniline with a terminal alkyne, a copper acetylide is formed, which then reacts with the amine to generate the product. cdnsciencepub.com

Derivatization Strategies for Analogues and Congeners of this compound

Derivatization of the core this compound structure is crucial for exploring structure-activity relationships and developing new bioactive compounds. These modifications can target the phenolic hydroxyl group, the methoxy (B1213986) groups, or the aromatic rings.

Strategies for creating analogues and congeners include:

Alkylation/Acylation of the Phenolic Hydroxyl Group: The hydroxyl group can be readily alkylated or acylated to produce ethers and esters, respectively. For example, reaction with alkyl halides in the presence of a base can yield various alkoxy derivatives. mdpi.com Benzoylation, the introduction of a benzoyl group, is another common derivatization. unacademy.comdoubtnut.com

Demethylation of Methoxy Groups: The methoxy groups can be cleaved to reveal additional hydroxyl groups, which can then be further functionalized.

Modification of the Aromatic Rings: The aromatic rings can be subjected to various electrophilic aromatic substitution reactions, such as halogenation or nitration, to introduce new functional groups. mlsu.ac.in However, the activating nature of the existing substituents must be considered to control the regioselectivity.

Synthesis of Structural Analogues: Entirely new analogues can be synthesized by using different substituted phenols and benzylating agents in the initial coupling reaction. For example, analogues of the natural products magnolol (B1675913) and honokiol, which share a biphenylic core structure, have been synthesized to explore their biological activities. nih.govnih.gov These syntheses often involve multi-step sequences to build the desired molecular framework. mdpi.comnih.gov

Interactive Data Table: Synthetic Methods for Benzylphenols

| Reaction Type | Catalyst/Reagent | Key Features | Reference(s) |

|---|---|---|---|

| Friedel-Crafts Alkylation | Strong acids (e.g., AlCl3), Activated Alumina | Traditional method, can have regioselectivity issues. | mlsu.ac.ingoogle.com |

| Palladium-Catalyzed Benzylation | Pd(η3-C3H5)Cp–DPEphos | Neutral conditions, volatile byproducts. | acs.orgorganic-chemistry.org |

| Cross-Dehydrogenative Coupling | Niobium phosphate (NbOPO4), Copper catalysts | High atom economy, direct C-H functionalization. | rsc.orgcdnsciencepub.comresearchgate.net |

Interactive Data Table: Derivatization Reactions

| Modification Site | Reaction | Reagents | Product Type | Reference(s) |

|---|---|---|---|---|

| Phenolic -OH | Alkylation | Alkyl halide, Base | Ether | mdpi.com |

| Phenolic -OH | Benzoylation | Benzoyl chloride, Base | Benzoate Ester | unacademy.comdoubtnut.com |

| Aromatic Ring | Halogenation | Halogen (e.g., Br2) | Halogenated Analogue | mlsu.ac.in |

Structural Modifications and Functional Group Interconversions

The chemical personality of This compound is dictated by its three primary functional regions: the phenolic hydroxyl group, the two methoxy ether groups, and the diarylmethane core. Each of these sites presents opportunities for structural modifications and interconversions to generate a library of derivatives.

A feasible synthetic approach to the core structure of This compound would likely involve a two-step process starting with a Friedel-Crafts acylation, followed by a reduction.

Proposed Synthesis of this compound:

| Step | Reaction | Reactants | Reagents/Catalyst | Product |

| 1 | Friedel-Crafts Acylation | 4-Methoxyphenol, 4-Methoxybenzoyl chloride | Lewis Acid (e.g., AlCl₃) | (2-Hydroxy-4-methoxyphenyl)(4-methoxyphenyl)methanone |

| 2 | Reduction (e.g., Clemmensen or Wolff-Kishner) | (2-Hydroxy-4-methoxyphenyl)(4-methoxyphenyl)methanone | Zn(Hg), HCl or H₂NNH₂, KOH | This compound |

Once synthesized, the parent compound can undergo various transformations:

O-Alkylation/O-Acylation of the Phenolic Hydroxyl: The acidic proton of the phenolic hydroxyl group can be readily substituted. Reaction with alkyl halides in the presence of a base would yield the corresponding ether. Acylation with acyl chlorides or anhydrides would produce ester derivatives.

Demethylation of Methoxy Groups: The methoxy groups can be converted to hydroxyl groups using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃) nih.gov. This would yield polyhydroxylated diarylmethanes, significantly altering the compound's polarity and hydrogen bonding capabilities.

Electrophilic Aromatic Substitution: The two aromatic rings, activated by the hydroxyl and methoxy substituents, are susceptible to further electrophilic substitution reactions like nitration, halogenation, or sulfonation. The positions of substitution would be directed by the existing groups.

Oxidation: The phenolic ring is sensitive to oxidation, which could lead to the formation of quinone-type structures, especially under strong oxidizing conditions.

Synthesis of Biologically Relevant Congeners for Comparative Study

To understand the structure-activity relationships of diarylmethane phenols, researchers often synthesize a series of structurally related compounds, or congeners. A notable congener of This compound is (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol , commonly known as MMPP. This compound has been investigated for its anti-inflammatory and anti-cancer properties. nih.govoncotarget.com

MMPP was developed as a more stable analog of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal (BHPB), a natural product with demonstrated anti-inflammatory effects. oncotarget.com The synthesis of MMPP has been achieved through palladium-catalyzed cross-coupling reactions, specifically the Heck reaction. nih.gov

Synthesis of (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) via Heck Reaction:

The Heck reaction provides an efficient method for the formation of the carbon-carbon bond that constitutes the propenyl linker in MMPP.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| 4-Iodo-2-methoxyphenol | 4-Allylanisole | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Triphenylphosphine (PPh₃) | Tributylamine | Not specified in detail, but purification is by flash chromatography with hexane (B92381) and ethyl acetate. nih.gov | (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) |

This synthetic strategy allows for the creation of a diverse array of congeners by varying the substituents on both the phenolic and the phenylpropene moieties, which is crucial for comparative biological studies. nih.gov Another established method for synthesizing similar chalcone-like structures is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate aldehyde and ketone. chemicalbook.com

Molecular Interactions and Supramolecular Chemistry of 5 Methoxy 2 4 Methoxybenzyl Phenol

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in the structure and properties of 5-Methoxy-2-(4-methoxybenzyl)phenol. The presence of a hydroxyl group as a hydrogen bond donor and oxygen atoms from the methoxy (B1213986) and hydroxyl groups as acceptors allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding:

Intermolecular Hydrogen Bonding:

Intermolecular hydrogen bonds are crucial in defining the crystal packing and self-assembly of this compound in the solid state. The phenolic hydroxyl group is a primary site for forming strong O-H···O hydrogen bonds with neighboring molecules. These interactions can lead to the formation of various supramolecular synthons, such as chains or dimers. In the crystal lattice, molecules can be linked via these hydrogen bonds, creating a stable, three-dimensional network. nih.gov The oxygen atoms of the methoxy groups can also act as hydrogen bond acceptors, further contributing to the complexity of the intermolecular hydrogen bonding network.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Intramolecular Hydrogen Bond | Phenolic -OH | Methoxy Oxygen | 1.8 - 2.2 | 3 - 7 |

| Intermolecular Hydrogen Bond | Phenolic -OH | Phenolic Oxygen | 1.5 - 2.0 | 5 - 10 |

| Intermolecular Hydrogen Bond | Phenolic -OH | Methoxy Oxygen | 1.8 - 2.2 | 3 - 7 |

Investigation of π-π Stacking and Other Aromatic Interactions

The two aromatic rings in this compound are key to its participation in various aromatic interactions, most notably π-π stacking.

π-π Stacking:

Other Aromatic Interactions:

Besides π-π stacking, other weaker interactions involving the aromatic rings can also be present:

CH-π Interactions: These occur when a C-H bond from an alkyl or aryl group points towards the face of an aromatic ring. In this compound, the methylene (B1212753) bridge C-H bonds or the C-H bonds of the methoxy groups could interact with the π-systems of the aromatic rings of neighboring molecules.

| Interaction Type | Participating Groups | Typical Distance (Å) | Typical Energy (kcal/mol) |

| π-π Stacking (Parallel Displaced) | Benzene (B151609) Ring - Benzene Ring | 3.4 - 3.8 | 1 - 3 |

| CH-π Interaction | C-H Bond - Benzene Ring | 2.5 - 3.0 | 0.5 - 2 |

Influence of Solvent Environments on Molecular Conformation and Self-Assembly

The solvent environment can have a profound impact on the molecular conformation and self-assembly of this compound. The balance between intramolecular and intermolecular interactions can be shifted by the polarity and hydrogen-bonding capability of the solvent.

Solvent Effects on Conformation:

In non-polar solvents, intramolecular hydrogen bonding, if present, is likely to be more favored as there are no solvent molecules to compete for hydrogen bonding sites. In polar, protic solvents like water or alcohols, the solvent molecules can form hydrogen bonds with the phenolic hydroxyl and methoxy groups. This can disrupt intramolecular hydrogen bonds and favor more extended conformations of the molecule. The association of free energies of benzene and phenol (B47542) dimers in water is influenced by solvation, although not significantly when no direct hydrogen-bond-type interaction exists between the monomeric units. nih.gov

Solvent-Driven Self-Assembly:

The self-assembly of this compound into larger aggregates is highly dependent on the solvent. In non-polar solvents, where solute-solute interactions might be stronger than solute-solvent interactions, the compound may aggregate through hydrogen bonding and π-π stacking. In polar solvents, the hydrophobic effect can become a dominant driving force for self-assembly. The non-polar aromatic portions of the molecule may cluster together to minimize their contact with the polar solvent, leading to the formation of micelles or other aggregates. The specific nature of these assemblies will be a result of the intricate balance between hydrogen bonding, π-π stacking, and solvophobic/solvophilic interactions.

| Solvent Type | Dominant Interactions | Expected Behavior |

| Non-polar (e.g., Hexane) | Intramolecular H-bonding, π-π stacking | Aggregation favored |

| Polar Aprotic (e.g., Acetone) | Disruption of weaker H-bonds, π-π stacking | Moderate aggregation |

| Polar Protic (e.g., Ethanol, Water) | Intermolecular H-bonding with solvent, Hydrophobic effect | Solvent-dependent aggregation/dissolution |

Mechanistic Investigations in Biological Systems in Vitro and Animal Models

Cellular and Subcellular Distribution Studies in Model Systems

No information is currently available regarding the cellular uptake, accumulation, or subcellular localization of 5-Methoxy-2-(4-methoxybenzyl)phenol in any model systems.

Molecular Targeting and Receptor Binding Profiling

Specific molecular targets and the receptor binding profile for this compound have not been identified. Research on analogous compounds has indicated interactions with various signaling pathways; however, these findings cannot be directly extrapolated to this compound due to potential differences in structure-activity relationships.

Interaction with Key Signaling Pathways

Direct evidence of the interaction of this compound with key signaling pathways such as STAT3, VEGFR2, PPARγ, or IKKβ is not present in the current body of scientific literature. While analogues have been shown to modulate these pathways, dedicated studies are required to determine if this compound exhibits similar activities. nih.govjmb.or.krnih.govnih.gov

Enzyme Modulation and Inhibition Kinetics in Biochemical Assays

There are no available data from biochemical assays detailing the modulatory or inhibitory effects of this compound on any enzymes.

Modulation of Cellular Processes in Research Models

The influence of this compound on cellular processes remains uncharacterized.

Impact on Cellular Proliferation and Apoptosis Pathways in Cell Lines

Studies investigating the impact of this compound on the proliferation and apoptotic pathways of any cell lines have not been reported. Research on similar phenolic compounds has demonstrated effects on cell viability and programmed cell death, but these findings are not specific to this compound. nih.govkoreascience.krnih.gov

Influence on Inflammatory Responses in In Vitro and In Vivo Models

The potential influence of this compound on inflammatory responses has not been explored in either in vitro or in vivo models. While other methoxylated phenolic compounds have been investigated for their anti-inflammatory properties, the specific activity of this compound is unknown. mdpi.comnih.govnih.govresearchgate.net

Effects on Neuroinflammatory Pathways in Animal Models

There is currently no available scientific literature detailing the effects of this compound on neuroinflammatory pathways in animal models. Research on related methoxyphenolic compounds suggests potential anti-inflammatory properties, but direct evidence for this specific molecule is lacking.

Antimicrobial Mechanisms in Model Organisms

Specific studies elucidating the antimicrobial mechanisms of this compound in model organisms could not be identified in the current body of scientific literature. While phenolic compounds as a class are known to exhibit antimicrobial properties, the precise mechanisms of action for this particular compound have not been reported. nih.govnih.gov General mechanisms for phenolic compounds can include disruption of the bacterial cell membrane, inhibition of microbial enzymes, and interference with virulence factors. nih.gov However, without specific research, it is not possible to attribute these mechanisms to this compound.

Data Tables

No specific data from research on this compound is available to be presented in tabular format.

Computational and Theoretical Chemistry of 5 Methoxy 2 4 Methoxybenzyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. These in silico methods provide insights that are often difficult or impossible to obtain through experimental means alone. For 5-Methoxy-2-(4-methoxybenzyl)phenol, these calculations can predict its geometry, stability, and reactivity.

Electronic Structure Elucidation and Reactivity Descriptors (e.g., DFT applications)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comepstem.net By applying DFT, researchers can determine the distribution of electrons within this compound, which is crucial for understanding its chemical behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT is used to calculate reactivity descriptors such as the molecular electrostatic potential (MEP). The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). For this compound, the hydroxyl group and methoxy (B1213986) oxygen atoms are expected to be electron-rich, indicating sites prone to electrophilic attack or hydrogen bonding. ijsrst.com

Table 1: Illustrative Reactivity Descriptors Calculated via DFT This table represents the type of data that would be generated from a DFT analysis of the compound.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Egap (LUMO-HOMO) | Energy Gap | 4.6 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.5 Debye |

| Mean Polarizability (α) | Tendency of the charge distribution to be distorted by an external electric field | 35 x 10-24 esu |

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable (lowest energy) arrangements of the atoms. This is typically achieved by systematically rotating the rotatable bonds—in this case, the single bonds connecting the two aromatic rings via the methylene (B1212753) bridge—and calculating the potential energy at each step.

The resulting data can be plotted on an energy landscape, which maps the energy of the molecule as a function of its dihedral angles. The "valleys" on this landscape correspond to stable conformers, while the "peaks" represent high-energy transition states. Identifying the global minimum energy conformation is crucial for subsequent studies like molecular docking, as it represents the most likely shape the molecule will adopt when interacting with a biological target. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques that predict how a small molecule (ligand), such as this compound, might interact with a macromolecular target, typically a protein or enzyme. These methods are central to structure-based drug design.

Ligand-Protein Interaction Modeling for Predicted Targets

Molecular docking involves placing the 3D structure of the ligand into the binding site of a protein. researchgate.net The process predicts the preferred orientation and conformation of the ligand within the binding pocket. For a phenolic compound like this compound, potential protein targets could include enzymes involved in inflammatory pathways (like lipoxygenases) or cancer-related proteins (like estrogen receptors). semanticscholar.orgchemrevlett.com

The simulation identifies key intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Typically involving the hydroxyl and methoxy groups of the ligand and polar amino acid residues in the protein.

Hydrophobic Interactions: Involving the aromatic rings of the ligand and nonpolar residues.

Pi-Pi Stacking: Between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Molecular dynamics (MD) simulations can then be used to refine the docked pose and observe the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding event. semanticscholar.org

Prediction of Binding Affinities and Pharmacophore Identification

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or free energy of binding (ΔG), typically in kcal/mol. jbcpm.com A more negative value indicates a stronger and more stable interaction between the ligand and the protein. Comparing the binding affinities of different compounds allows for the ranking of their potential efficacy.

From the analysis of successful docking poses, a pharmacophore can be identified. A pharmacophore is the specific three-dimensional arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. Identifying the pharmacophore for this compound would provide a blueprint for designing new, potentially more potent, analogue molecules. semanticscholar.org

Table 2: Example of Molecular Docking Results for a Hypothetical Target This table illustrates the kind of data obtained from a molecular docking study.

| Parameter | Description | Illustrative Result |

|---|---|---|

| Target Protein | The biological macromolecule being studied | e.g., Human Lipoxygenase |

| Binding Affinity (ΔG) | The predicted free energy of binding | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the protein's active site forming bonds | HIS367, LEU414, PHE421 |

| Types of Interactions | The chemical nature of the bonds formed | Hydrogen bond with HIS367, Pi-Pi stacking with PHE421 |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized molecules.

To develop a QSAR model for this compound, a dataset of structurally similar phenolic compounds with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition) would be required. researchgate.net For each compound in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as:

Physicochemical properties: LogP (lipophilicity), molecular weight, polar surface area.

Topological descriptors: Indices that describe the branching and connectivity of atoms.

Electronic descriptors: Dipole moment, HOMO/LUMO energies from quantum calculations.

Statistical methods, such as multiple linear regression, are then used to build an equation that correlates the descriptors with the observed activity. researchgate.net A robust QSAR model could then be used to predict the biological activity of this compound and guide the synthesis of new analogues with potentially improved properties.

Development of Predictive Models for Biological Activity based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in predicting the biological activity of chemical compounds based on their structural properties. nih.govresearchgate.net These models establish a mathematical correlation between the chemical structure and biological activity, enabling the prediction of a compound's efficacy, and potential as a therapeutic agent.

In the context of phenolic compounds like this compound, QSAR studies often focus on their antioxidant properties. nih.govresearchgate.net The development of a predictive QSAR model for the anti-radical activity of such compounds typically involves several key steps:

Data Set Compilation : A diverse set of phenolic compounds with experimentally determined biological activities (e.g., antioxidant capacity) is assembled. researchgate.net

Molecular Descriptor Calculation : A wide array of molecular descriptors for each compound is calculated using computational software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. nih.gov

Model Development : Statistical methods, such as multiple linear regression or partial least squares, are employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

For a hypothetical QSAR model for phenolic antioxidants, including this compound, the following descriptors could be significant:

| Descriptor Type | Specific Descriptor | Potential Influence on Antioxidant Activity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy | Higher HOMO energy often correlates with better electron-donating ability, a key aspect of radical scavenging. nih.gov |

| Ionization Potential (IP) | Lower ionization potential can indicate a greater ease of donating a hydrogen atom to a radical species. nih.gov | |

| Topological | Molecular Connectivity Indices | These indices reflect the degree of branching and connectivity within the molecule, which can influence its interaction with biological targets. |

| Thermodynamic | Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond | A lower BDE for the phenolic hydroxyl group suggests easier donation of a hydrogen atom to neutralize free radicals. |

A simplified, illustrative QSAR equation might take the form:

log(1/IC50) = β0 + β1(HOMO) + β2(LogP) + β3(Molecular Weight)

Where IC50 is the concentration required for 50% inhibition of a particular biological process, and β are the regression coefficients for each descriptor.

Computational Design of Novel Analogues through In Silico Approaches

The insights gained from QSAR models and other computational analyses can be proactively used to design novel analogues of this compound with potentially enhanced biological activities. This in silico design process allows for the virtual screening of a multitude of derivatives before committing to their chemical synthesis, thereby saving significant time and resources.

The process of computational design typically involves:

Scaffold Hopping and Functional Group Modification : Based on the established structure-activity relationships, modifications to the core structure of this compound can be proposed. For instance, the position and number of methoxy and hydroxyl groups could be altered to optimize antioxidant activity. mdpi.com

Molecular Docking : This technique predicts the preferred orientation of a designed analogue when bound to a specific biological target, such as an enzyme or receptor. The binding affinity and interaction patterns can be analyzed to prioritize the most promising candidates.

ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues. nih.gov This early assessment of drug-like properties is crucial for identifying candidates with a higher probability of success in later stages of drug development.

The following table illustrates how in silico approaches could guide the design of novel analogues of this compound with improved antioxidant properties.

| Proposed Modification | Rationale based on In Silico Prediction | Expected Outcome |

| Addition of a second hydroxyl group to the phenol (B47542) ring | Increasing the number of hydrogen-donating groups. | Enhanced radical scavenging activity. |

| Introduction of a catechol or pyrogallol (B1678534) moiety | These functionalities are known to possess potent antioxidant activity. | Significant increase in antioxidant capacity. |

| Altering the substitution pattern of the methoxy groups | To modulate the electronic properties and steric hindrance around the phenolic hydroxyl group. | Optimized interaction with the target site and improved activity. |

Through these iterative cycles of computational design and evaluation, it is possible to rationally navigate the vast chemical space and identify novel analogues of this compound with superior biological profiles.

Advanced Spectroscopic and Structural Characterization of 5 Methoxy 2 4 Methoxybenzyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) framework of a molecule. For 5-Methoxy-2-(4-methoxybenzyl)phenol, NMR analysis would provide precise information on the chemical environment of each atom, confirming the connectivity and substitution pattern of the two aromatic rings and the methylene (B1212753) bridge.

In a typical ¹H NMR spectrum, the chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, aromatic protons will resonate in the downfield region (typically δ 6.5-8.0 ppm), with their specific shifts and coupling patterns revealing their positions on the rings. The protons of the two methoxy (B1213986) groups would appear as sharp singlets, likely at slightly different chemical shifts due to their distinct electronic surroundings. The benzylic methylene protons would also present a characteristic singlet.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbon atoms of the aromatic rings, the methoxy groups, and the methylene bridge would each have distinct resonances. The chemical shifts of the oxygen-substituted aromatic carbons would be significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Methylene (-CH₂-) | ~3.9 | ~35 |

| Phenolic -OH | ~5.0 (broad) | - |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| Aromatic CH | 6.5 - 7.2 | 110 - 130 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-C | - | 115 - 140 |

Note: These are predicted values based on known data for similar functional groups and molecular fragments. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition with high accuracy.

The molecular formula of this compound is C₁₅H₁₆O₃, corresponding to a monoisotopic mass of 244.1099 g/mol . In an HRMS analysis using a soft ionization technique like electrospray ionization (ESI), the compound would be expected to be detected as a protonated molecule [M+H]⁺ with a measured m/z value very close to 245.1172.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern would likely involve the cleavage of the benzylic C-C bond, leading to the formation of characteristic fragment ions. For instance, a prominent peak corresponding to the 4-methoxybenzyl cation (m/z 121) would be expected. Other fragments could arise from the loss of a methyl group from a methoxy moiety or the loss of a hydroxyl group.

Table 2: Predicted Key Mass Spectrometry Data for this compound

| Technique | Ion | Predicted m/z | Significance |

| HRMS (ESI) | [M+H]⁺ | 245.1172 | Confirms molecular formula |

| MS (EI) | M⁺ | 244.1099 | Molecular ion |

| MS (EI) | [M-CH₃]⁺ | 229 | Loss of a methyl group |

| MS (EI) | [C₈H₉O]⁺ | 121 | 4-methoxybenzyl cation |

| MS (EI) | [C₇H₇O₂]⁺ | 123 | Methoxy-phenol fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the hydroxyl, methoxy, and aromatic functionalities.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibrations of the ether linkages in the methoxy groups would appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to peaks in the 1600-1450 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) characteristic of substituted phenol (B47542) and anisole (B1667542) chromophores. These absorptions are due to π → π* transitions within the aromatic rings. The presence of auxochromic groups like the hydroxyl and methoxy groups would influence the position and intensity of these absorption bands.

Table 3: Predicted Key IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | O-H Stretch (Phenol) | 3200 - 3600 (broad) |

| IR | Aromatic C-H Stretch | 3100 - 3000 |

| IR | C-O Stretch (Ether) | 1250 - 1000 |

| IR | Aromatic C=C Stretch | 1600 - 1450 |

| UV-Vis | π → π* Transition | ~270 - 290 |

X-ray Crystallography for Precise Solid-State Structure Determination of the Compound and its Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state.

While a crystal structure for this compound itself is not publicly available, the crystal structure of a closely related derivative, (E)-5-Methoxy-2-((4-methoxyphenylimino)methyl)phenol, has been reported. sinop.edu.tr This study provides valuable insights into the expected solid-state conformation. For instance, the analysis of this derivative revealed details about the planarity of the aromatic rings and the dihedral angles between them.

A crystallographic study of this compound would be expected to reveal the relative orientation of the two aromatic rings, which is a key conformational feature. Intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, would also be elucidated, providing a detailed picture of the crystal packing.

Table 4: Illustrative Crystallographic Data for a Related Compound: (E)-5-Methoxy-2-((4-methoxyphenylimino)methyl)phenol sinop.edu.tr

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 9.4361(6) |

| b (Å) | 10.6212(5) |

| c (Å) | 12.9338(9) |

| β (°) | 93.064(5) |

| V (ų) | 1294.41(14) |

This data is for a related imine derivative and serves as an example of the type of information obtained from an X-ray crystallographic analysis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Modification of Benzyl (B1604629) and Phenolic Moieties and their Impact on Biological Outcomes

The biological activity of benzylphenol compounds can be significantly modulated by systematic modifications of both the benzyl and phenolic rings. Research on related structures demonstrates that alterations to these moieties can impact a range of biological outcomes, including anticancer and enzyme inhibitory activities.

For instance, in a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, which share a methoxy-substituted phenyl feature, substitutions with methoxy (B1213986) and bromo groups were found to yield potent cytotoxic compounds against various human tumor cell lines, including HeLa, HT-29, and particularly MCF7 breast cancer cells. nih.gov This suggests that the introduction of additional substituents to the aromatic rings of 5-Methoxy-2-(4-methoxybenzyl)phenol could be a viable strategy to enhance its potential as an anticancer agent. The study highlighted that 2,5-dimethoxyaniline (B66101) derivatives, especially those with 4-bromination, were among the most potent, pointing towards tubulin as a potential molecular target. nih.gov

Furthermore, studies on resveratrol (B1683913), a natural stilbenoid with structural similarities to benzylphenols, have shown that the introduction of methoxy groups can enhance biological activity. For example, a resveratrol derivative, 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3), exhibited greater efficacy in inducing autophagic cell death in human lung cancer cells compared to the parent compound. nih.gov This was attributed to a stronger binding affinity to the mTOR protein. nih.gov This underscores the potential of modifying the substitution pattern on both rings of this compound to optimize its interaction with specific biological targets.

In the context of enzyme inhibition, research on substituted benzothiophene-anthranilamides as factor Xa inhibitors revealed that modifying the aromatic groups significantly impacted their inhibitory potency. nih.gov Substitution of fluorine with chlorine or bromine on an aniline (B41778) ring led to subnanomolar inhibitors. nih.gov This highlights the sensitivity of biological targets to the electronic and steric properties of substituents on the aromatic rings, a principle that would apply to modifications of the benzyl and phenolic moieties of this compound for developing enzyme inhibitors.

The synthesis of various methoxy benzoin (B196080), benzil, and stilbenoid derivatives and their subsequent biological evaluation has shown that the type of chemical skeleton and the substitution pattern are critical for their antimicrobial and antioxidant activities. mdpi.com For example, methoxy benzoin derivatives were found to be the most effective antioxidants, a property attributed to the presence of a free hydroxyl group at the benzylic position. mdpi.com This suggests that modifications to the linker between the two aromatic rings of this compound, in addition to ring substitutions, could be a fruitful avenue for modulating its bioactivity.

Influence of Methoxy Group Positions on Physicochemical, Spectroscopic, and Biological Properties

The number and position of methoxy groups on a phenolic scaffold are well-established determinants of its physicochemical, spectroscopic, and biological properties. nih.gov These substitutions can influence factors such as solubility, thermal stability, and antioxidant capacity. researchgate.net

Studies on phenolic acids have demonstrated that an increased number of methoxyl groups generally leads to higher antioxidant activity. ijsrst.com The position of these groups is also critical. For example, in a study of ¹⁸F-labeled benzyl triphenylphosphonium cations, the position of the methoxy group had a significant effect on the biological properties of the radiotracers. nih.gov Specifically, ortho- or meta-positioning of the methoxy group accelerated radioactivity clearance from the liver, while a para-substituted analog showed the highest uptake in non-target organs. nih.gov This illustrates that the spatial arrangement of the methoxy group can dictate the pharmacokinetic profile of a molecule.

The presence of methoxy groups ortho to a phenolic hydroxyl can also influence thermal stability. In some resin systems, ortho-methoxy groups have been reported to reduce thermal stability due to electron donation to the aromatic ring. researchgate.net This principle is relevant to the physicochemical properties of this compound and its potential derivatives.

The antioxidant activity of phenolic compounds is also closely tied to the substitution pattern. The antiradical activity of phenolic acids has been shown to be positively associated with the presence of methoxy groups, regardless of their position. ijsrst.com

Correlation between Molecular Features and Observed Mechanistic Outcomes in Research Models

The molecular features of phenolic compounds, including the nature and position of substituents, are directly correlated with their mechanisms of action in biological systems. For instance, the anticancer activity of many phenolic compounds is linked to their ability to induce apoptosis or cell cycle arrest.

In a study of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones, the presence of a 5-hydroxyl group and a 7-methoxy group were found to be essential for antimitotic activity. nih.gov Furthermore, the substitution on the 2-phenyl ring with a fluoro or methoxy group at the 3'-position was highly advantageous for both cell cycle arrest and antiproliferative activities. nih.gov This highlights the importance of specific functional groups and their positions in dictating the mechanistic outcome.

The mechanism of antioxidant activity is also heavily influenced by molecular structure. Density functional theory (DFT) calculations on phenol (B47542) and thiophenol analogues have shown that in the gas phase, the hydrogen atom transfer (HAT) mechanism is predominant, as suggested by lower bond dissociation enthalpy (BDE) values. ebi.ac.uk In an aqueous environment, however, the single-electron transfer followed by proton transfer (SET-PT) or sequential proton-loss electron transfer (SPLET) mechanisms become more favorable. ebi.ac.uk The presence and position of electron-donating groups like methoxy groups would be expected to influence these energy barriers and thus the preferred antioxidant mechanism.

In the context of enzyme inhibition, the binding mode of a ligand to the active site is a key determinant of its inhibitory potency. For 1-phenylbenzimidazoles as inhibitors of the platelet-derived growth factor receptor (PDGFR), the torsion angle between the phenyl and benzimidazole (B57391) rings, which is influenced by substituents, was found to be critical for binding within the narrow ATP site. nih.gov This principle of conformational restriction by substituents would be directly applicable to the interaction of this compound derivatives with their biological targets.

Research on chalcones, which share structural motifs with benzylphenols, has shown that methoxy substituents on the aromatic rings have a positive impact on their ability to modulate ATP-binding cassette transporters and inhibit tubulin polymerization, both of which are important anticancer mechanisms. uin-malang.ac.id

While direct mechanistic studies on this compound are lacking, the available data on related compounds strongly suggest that its biological effects would be intricately linked to its specific molecular features, including the positioning of the methoxy groups and the potential for further substitution on both aromatic rings.

Bioanalytical and Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purification (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation and purification of phenolic compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently utilized methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phenolic compounds due to their polarity and thermal stability. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For compounds like 5-Methoxy-2-(4-methoxybenzyl)phenol, a C18 column is a common choice for the stationary phase. lcms.cz The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with the addition of an acid like acetic acid or formic acid to improve peak shape and resolution. lcms.czsielc.comsielc.com

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to achieve optimal separation of multiple phenolic compounds within a sample. orientjchem.org The detection of the eluted compounds is commonly performed using a UV-Vis detector, as phenols exhibit strong absorbance in the UV region. lcms.czsielc.com

Table 1: Illustrative HPLC Parameters for Phenolic Compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) offers another powerful tool for the analysis of phenolic compounds. However, due to the polar nature of the hydroxyl group, derivatization is often necessary to increase the volatility and thermal stability of the analytes. This process involves converting the hydroxyl group into a less polar ether or ester. Following derivatization, the sample is introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

For methoxyphenol isomers, a common approach involves collection on an adsorbent tube, followed by desorption with a solvent like methanol and subsequent analysis by GC with a flame ionization detector (GC-FID). osha.gov

Table 2: Representative GC Parameters for Methoxyphenol Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Capillary, SOLGel-Wax |

| Carrier Gas | Helium |

| Temperature Program | 40°C hold for 2 min, ramp to 240°C at 10°C/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Spectrophotometric Assays for Quantification in Research Matrices (e.g., cell lysates, animal tissues)

Spectrophotometric assays provide a rapid and cost-effective means of quantifying phenolic compounds in various research matrices, including cell lysates and animal tissues. mdpi.com These methods are typically based on a colorimetric reaction where the phenolic compound reacts with a reagent to produce a colored product, the absorbance of which is proportional to the concentration of the analyte.

One of the most widely used methods for the quantification of total phenolic content is the Folin-Ciocalteu assay . mdpi.com This assay relies on the reduction of the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) by phenolic compounds in an alkaline medium, resulting in a blue-colored complex that can be measured spectrophotometrically at approximately 765 nm. mdpi.com While this method is not specific to a single phenolic compound, it provides a good estimate of the total phenolic content in a sample.

Another common spectrophotometric method is based on the reaction of phenols with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent, such as potassium ferricyanide. nih.gov This reaction forms a colored antipyrine (B355649) dye that can be quantified by measuring its absorbance. nih.gov This method can be adapted for the specific quantification of this compound by creating a standard curve with the pure compound.

For quantification in biological matrices, sample preparation is a critical step to remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to isolate the phenolic compounds of interest before spectrophotometric analysis.

Advanced Detection Methods for In Vitro and In Vivo Research Samples

For more sensitive and specific detection of this compound in complex in vitro and in vivo research samples, advanced detection methods are employed, often in conjunction with chromatographic separation.

Mass Spectrometry (MS) coupled with either HPLC (LC-MS) or GC (GC-MS) is a powerful technique for the identification and quantification of phenolic compounds. researchgate.netnih.gov MS provides information about the molecular weight and fragmentation pattern of the analyte, allowing for highly specific detection and structural elucidation. researchgate.net For in vivo studies, where concentrations of the compound and its metabolites may be very low, LC-MS/MS (tandem mass spectrometry) offers exceptional sensitivity and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an invaluable tool for the structural characterization of phenolic compounds. nih.gov While not typically used for routine quantification in biological samples due to its lower sensitivity compared to MS, NMR provides detailed information about the chemical structure of the compound and its metabolites, which is crucial for metabolism and degradation studies. nih.gov

Fluorescence-based probes represent an emerging area for the in vivo detection of specific biological activities that may be modulated by phenolic compounds. For instance, probes that can detect changes in cellular senescence, a process influenced by some phenolic compounds, are being developed. nih.gov These probes can be designed to fluoresce upon interaction with specific biomarkers, allowing for real-time imaging in living cells and animal models. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Acetonitrile |

| 4-aminoantipyrine |

| Folin-Ciocalteu reagent |

| Formic acid |

| Methanol |

Emerging Research Areas and Potential Non Clinical Applications

Role in Material Science and Polymer Chemistry

The diphenylmethane (B89790) framework is a fundamental component in various polymeric materials and functional molecules. Diphenylmethane and its derivatives are utilized in the synthesis of polymers and can influence the properties of resulting materials. chemicalbook.comslideshare.net

Potential Applications in Polymer Synthesis:

Monomer and Polymer Initiator: The core structure of 5-Methoxy-2-(4-methoxybenzyl)phenol could potentially serve as a monomer in polymerization reactions. The phenolic group can be converted to other functional groups suitable for step-growth or chain-growth polymerization. Furthermore, derivatives of diphenylmethane are used to prepare polymerization initiators, such as diphenylmethyl potassium (DPMK), which is employed in anionic polymerization. pharmaguideline.comchemicalbook.com The presence of methoxy (B1213986) and hydroxyl groups on the phenyl rings of this compound could modulate the reactivity and stability of such initiators.

Luminogens for Aggregation-Induced Emission (AIE): Diphenylmethane is a key structural element in the synthesis of luminogens that exhibit aggregation-induced emission (AIE). slideshare.netpharmaguideline.com These materials are highly emissive in the aggregated or solid state, making them suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The substituted phenyl rings of this compound could be functionalized to create novel AIE-active molecules.

Table 1: Potential Roles of Diphenylmethane Derivatives in Polymer Science

| Application Area | Role of Diphenylmethane Moiety | Potential Influence of Substituents (Methoxy, Phenol) |

| Polymer Synthesis | Core structure for monomers. | Can be functionalized for specific polymerization reactions. |

| Polymerization Initiators | Precursor to initiators like DPMK. chemicalbook.com | Modulates electronic properties and reactivity of the initiator. |

| Luminescent Materials | Backbone for AIE luminogens. slideshare.netpharmaguideline.com | Alters the photophysical properties (e.g., emission wavelength, quantum yield). |

Application in Sensor Technology and Analytical Chemistry

The phenolic and methoxyphenyl groups in this compound are functionalities that have been successfully employed in the design of chemical sensors. These groups can participate in specific interactions with analytes, leading to a detectable signal.

Electrochemical and Optical Sensors:

Electrochemical Detection: Methoxyphenols have been used to fabricate electrochemical sensors for the detection of various analytes. For instance, a sensor based on silver oxide decorated carbon black nanocomposites was developed for the detection of 3-methoxyphenol (B1666288) with a low detection limit of 9.73 ± 0.49 pM. rsc.orgrsc.org The phenolic hydroxyl and methoxy groups in this compound could be electrochemically active, allowing for its potential use in the development of sensors for specific target molecules through its oxidation or complexation.

Optical and Colorimetric Sensors: Phenolic compounds are known to form colored complexes with metal ions. Additionally, a benzoxazole-containing methoxyphenol derivative has been synthesized as a dual selective colorimetric and fluorescent sensor for cyanide ions. researchgate.net The sensor exhibited a distinct color change and a "turn-on" fluorescence response in the presence of cyanide. This suggests that this compound could be modified to create selective chemosensors where analyte binding at the phenolic site perturbs the electronic structure of the molecule, resulting in a change in its optical properties. Methoxyphenols are also utilized as tracers for wood combustion in atmospheric studies, where they are quantified using methods like gas chromatography-mass spectrometry (GC/MS). nih.govacs.org

Table 2: Performance of a Sensor Based on a Methoxyphenol Analog

| Sensor Analyte | Sensor Composition | Detection Limit | Sensitivity | Reference |

| 3-Methoxyphenol | Ag₂O/CB Nanocomposites | 9.73 ± 0.49 pM | 45.7278 µA µM⁻¹ cm⁻² | rsc.orgrsc.org |

| Cyanide Ion | 4-(1H-Benzo[d]oxazole-2-yl)-2-methoxyphenol | 0.46 x 10⁻⁴ M (fluorescence) | - | researchgate.net |

Contribution to Agrochemical Research

Phenol (B47542) derivatives have been investigated for their potential use in agriculture as alternatives to conventional chemical agents. researchgate.net Their bioactivities can be harnessed to develop new herbicides, pesticides, and plant growth regulators.

Herbicidal and Insecticidal Activity: The general class of benzylphenols and their derivatives has been a subject of interest in agrochemical research. For example, patents have been filed for insecticidal agents based on benzylphenol derivatives, highlighting their potential to selectively target insect pests. google.com While direct studies on this compound are absent, its structural similarity to these compounds suggests it could be a candidate for screening for such activities. The methoxy and hydroxyl substitutions can significantly influence the biological activity and selectivity of the compound.

Natural Pesticides and Growth Regulators: Phenolic compounds are known to play roles in plant defense mechanisms. As such, research into phenol derivatives for use as natural pesticides and growth regulators is an active area. researchgate.net The diphenylmethane structure of this compound, combined with its phenolic nature, makes it a plausible scaffold for the development of new agrochemicals.

Use as Chemical Probes for Illuminating Biological Pathways in Research

Chemical probes are small molecules used to study and manipulate biological systems. The development of such probes often starts from a compound with known biological activity. Although the specific biological activities of this compound are not well-defined, its structure lends itself to modification for use as a research tool.

Scaffold for Bioactive Molecules: Diphenylmethane derivatives have been identified with dual agonistic activity towards peroxisome proliferator-activated receptors (PPARα and PPARγ), which are important therapeutic targets. chemicalbook.com This indicates that the diphenylmethane skeleton can be a pharmacologically relevant scaffold. A related complex phenol, 5-Methoxy-3-(2-phenylethenyl)-2,4-bis(4-hydroxybenzyl)phenol, has been noted for its potential antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai

Development of Probes: Should this compound or its derivatives be found to exhibit interesting biological activity, they could be converted into chemical probes. This would typically involve the introduction of a reporter tag (e.g., a fluorophore) or a reactive group for target identification via affinity-based methods. The phenolic hydroxyl group and the aromatic rings provide convenient sites for chemical modification to append such functionalities.

Challenges and Future Perspectives in Research on 5 Methoxy 2 4 Methoxybenzyl Phenol

Addressing Synthetic Scalability for Enhanced Research Productivity

The journey to unlocking the full potential of 5-Methoxy-2-(4-methoxybenzyl)phenol begins with its synthesis. While specific synthesis routes for this exact compound are not widely published, general methods for producing methoxyphenol derivatives provide a foundational understanding. The synthesis of related compounds often involves multi-step processes. For instance, the production of 4-(2'-methoxyethyl)phenol involves the bromination of 4-hydroxyacetophenone, followed by a methoxide-bromide exchange and a subsequent reduction step. google.com Another approach involves the reaction of vanillin (B372448) with aniline (B41778) to create an azomethine, which can then be further modified. researchgate.net

A significant challenge lies in transitioning these laboratory-scale syntheses to larger, more efficient production methods. Scalability is crucial for ensuring a consistent and ample supply of the compound for extensive research, including preclinical and clinical studies should its biological activity warrant it. Future research should focus on developing streamlined, high-yield synthetic pathways. This could involve exploring novel catalysts, optimizing reaction conditions to minimize byproducts, and developing one-pot synthesis strategies to improve efficiency and reduce costs. core.ac.uk The development of such methods would not only accelerate research on this compound but also on other structurally similar compounds.

Overcoming Bioavailability Challenges in Complex Biological Research Models

A beautifully designed molecule is of little therapeutic value if it cannot reach its target in a biological system. Phenolic compounds, in general, are known to face challenges with bioavailability due to factors like poor solubility and extensive metabolism. While no specific bioavailability data for this compound is currently available, the study of related compounds highlights this as a critical area of investigation. For instance, research on other methoxyphenol derivatives often points to the need for structural modifications to enhance their pharmacokinetic profiles.

Future research must prioritize the characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will involve in vitro studies using cell cultures and in vivo studies in animal models to understand how the compound is processed in the body. Should bioavailability prove to be a limiting factor, strategies such as the development of prodrugs, nano-formulations, or co-administration with bioavailability enhancers could be explored. A thorough understanding of its metabolic fate is essential for interpreting biological activity data and for designing more effective second-generation analogs.

Advancing the Understanding of Complex Biological Interactions at the Molecular Level

A crucial future direction is the elucidation of the specific molecular targets of this compound. This can be achieved through a combination of computational modeling and experimental approaches. Docking studies can predict potential binding partners, which can then be validated using techniques such as affinity chromatography, surface plasmon resonance, and isothermal titration calorimetry. Identifying the precise molecular targets will be instrumental in understanding the compound's mechanism of action and its potential therapeutic applications. Furthermore, understanding these interactions at a molecular level will guide the rational design of derivatives with improved potency and selectivity.

Exploring Interdisciplinary Research Opportunities with Allied Scientific Fields

The potential applications of this compound are not limited to a single discipline. The inherent properties of phenolic compounds open doors for interdisciplinary research. For example, the antioxidant properties common to many phenols could be harnessed in materials science for the development of novel polymers with enhanced stability. core.ac.uk The structural similarity to compounds used in the fragrance and flavor industry also suggests potential applications in these areas. nist.gov

Future research should actively seek collaborations with experts in fields such as materials science, polymer chemistry, and food technology. Investigating its potential as a precursor for new polymers, a stabilizer in various materials, or as a scaffold for novel fragrances could unveil a wide array of applications beyond the biomedical sphere. Such interdisciplinary approaches will not only broaden the utility of this compound but also foster innovation at the intersection of different scientific disciplines.

Compound Data Table

Q & A

Q. What are the standard synthetic routes for 5-Methoxy-2-(4-methoxybenzyl)phenol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Ullmann coupling to introduce the benzyl group, followed by methoxy protection/deprotection steps. For example, PMB (para-methoxybenzyl) protection, as described in sodium hydride-mediated alkylation of phenolic hydroxyl groups , ensures regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (using ethanol/water mixtures) enhances purity. Monitoring by TLC and HPLC (C18 columns, UV detection at 254 nm) confirms reaction progress .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Single crystals grown via slow evaporation (e.g., in DCM/hexane) are analyzed using diffractometers (e.g., Bruker SMART CCD). SHELX software refines structural parameters (bond angles, torsional strains) . Complementary techniques include:

- FT-IR : Confirms phenolic O–H (3200–3500 cm⁻¹) and methoxy C–O (1250 cm⁻¹) stretches.

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 6.5–7.5 ppm), methoxy singlets (δ ~3.8 ppm), and phenolic –OH (δ ~9.5 ppm) .

Q. What preliminary assays are used to assess its biological activity?

- Methodological Answer :

- Antimicrobial Screening : Disk diffusion assays against E. coli and S. aureus (Mueller-Hinton agar, 24–48 hr incubation) with zone-of-inhibition measurements .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) using IC₅₀ calculations .

- Enzyme Inhibition : Spectrophotometric assays for COX-2 or tyrosinase inhibition, comparing absorbance changes against controls .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., solvent polarity, cell line variability). Mitigation strategies:

- Standardized Protocols : Use common solvents (DMSO ≤1% v/v) and cell lines from authenticated repositories (e.g., ATCC).

- Dose-Response Curves : Triplicate measurements with positive controls (e.g., doxorubicin for cytotoxicity).

- Metabolomics : LC-MS/MS to identify metabolite interference . Cross-reference with structural analogs (e.g., 5-methoxy-Schiff bases) to isolate structure-activity relationships .

Q. What advanced techniques address low yields in large-scale synthesis?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hr) and improves yield via controlled dielectric heating .

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., isomerization) .

- Catalytic Optimization : Use Pd/C or CuI nanoparticles for coupling steps, monitored by in-situ FT-IR .

Q. How do crystallographic data inform pharmacological properties?

- Methodological Answer : Crystal packing analysis (e.g., intermolecular H-bonds, π-π stacking) predicts solubility and membrane permeability. For this compound, the dihedral angle between aromatic rings (e.g., 45° in ) affects binding to hydrophobic enzyme pockets. SHELXL refinement identifies torsional flexibility, guiding derivatization for enhanced bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.